trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization to introduce the carboxylic acid and 3-methylphenyl groups. Common synthetic routes may include Friedel-Crafts acylation, followed by oxidation and esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Chemistry: In chemistry, trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine: In the field of medicine, this compound may have potential therapeutic applications. Researchers are exploring its effects on various biological targets and its potential as a lead compound for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products and technologies.
Mechanism of Action
The mechanism of action of trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Comparison: Compared to similar compounds, trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-5-4-7-13(9-11)15(17)10-12-6-2-3-8-14(12)16(18)19/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3,(H,18,19)/t12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLLBHPKCWIMIB-GXTWGEPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)C[C@@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152520 | |
Record name | rel-(1R,2S)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-71-2 | |
Record name | rel-(1R,2S)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735274-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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